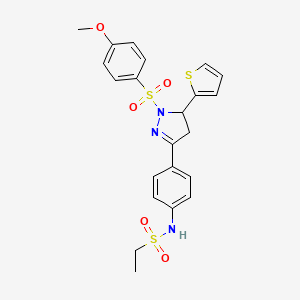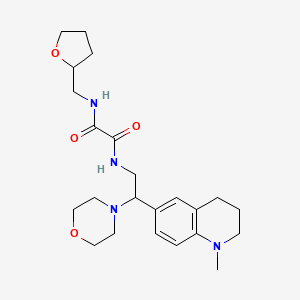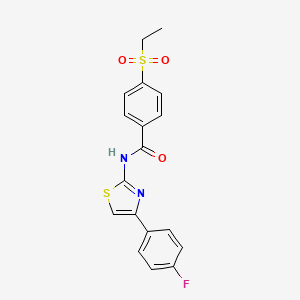
4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is known to have a thiazole ring and a benzamide moiety, which are important for its biological activity.
Scientific Research Applications
Antimycobacterial Agents
The thiazole carboxamide derivatives have been highlighted for their potential as antimycobacterial agents. In particular, compounds with a similar structure to 4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide have shown significant activity against Mycobacterium tuberculosis . These compounds have been synthesized and evaluated for their in vitro antitubercular activity, showing promising results without acute cellular toxicity .
Hepatitis B Virus Capsid Inhibitors
Derivatives of thiazole carboxamide have been explored as orally bioavailable inhibitors of the Hepatitis B virus (HBV) capsid assembly. These inhibitors can potentially interfere with the virus’s ability to replicate and might be used in the treatment of HBV infections .
Molecular Docking and Dynamics Studies
The compound’s analogs have been used in molecular docking and dynamics studies to understand the binding patterns and stability of protein-ligand complexes. This is particularly useful in drug design, where the interaction with specific targets like enzymes or receptors is crucial .
ADMET Prediction
The compound’s framework is utilized in in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models. These models help in understanding the pharmacokinetic properties of new drug candidates, which is essential for determining their safety and efficacy before clinical trials .
Antitubercular Activity
Compounds structurally related to 4-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide have been characterized by their antitubercular activity. They have been tested against various strains of tuberculosis, providing a basis for the development of new antitubercular drugs .
Selective Inhibition Studies
Research has been conducted to assess the selective inhibition properties of thiazole carboxamide derivatives. This involves studying the compound’s ability to selectively inhibit certain bacterial strains over others, which is important for targeted antibiotic therapy .
properties
IUPAC Name |
4-ethylsulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-2-26(23,24)15-9-5-13(6-10-15)17(22)21-18-20-16(11-25-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGINEYLSGFNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

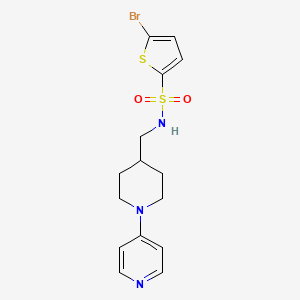
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2588064.png)
![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)
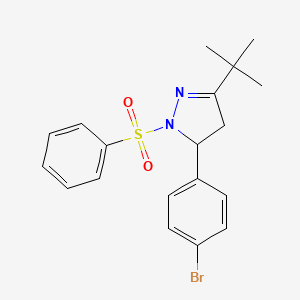

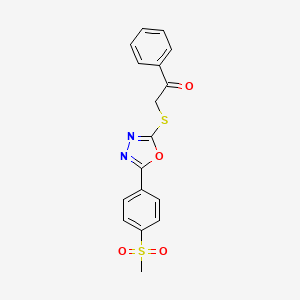
![2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2588076.png)
![N-cyclopropyl-N-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amine](/img/structure/B2588077.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide](/img/structure/B2588078.png)

![4,7,8-Trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2588081.png)
